Kaempferol-3-gluco-7-rhamnoside
Description
Properties
CAS No. |
2392-95-2 |
|---|---|
Molecular Formula |
C27H30O15 |
Molecular Weight |
598.5 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C27H34O15/c1-10-18(31)20(33)22(35)25(38-10)39-13-6-15(30)14-8-27(37,42-26-23(36)21(34)19(32)17(9-28)41-26)24(40-16(14)7-13)11-2-4-12(29)5-3-11/h2-7,10,17-26,28-37H,8-9H2,1H3/t10-,17+,18-,19+,20+,21-,22+,23+,24?,25-,26-,27?/m0/s1 |
InChI Key |
JZMDHNZJOZUDLG-QVBRAHCHSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Synonyms |
7-[(6-Deoxy-α-L-mannopyranosyl)oxy]-3-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; Kaempferol 3-O-β-D-glucopyranoside 7-O-α-L-rhamnopyranoside |
Origin of Product |
United States |
Preparation Methods
Metabolic Engineering of E. coli for Flavonoid Biosynthesis
A landmark study introduced five flavonoid biosynthetic genes into E. coli: tyrosine ammonia lyase (TAL), 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), and flavonol 3-O-rhamnosyltransferase (UGT78D1). The strain was further optimized for tyrosine overproduction, a precursor for the kaempferol backbone. This system achieved a titer of 57 mg/L of kaempferol-3-O-rhamnoside, demonstrating the feasibility of microbial synthesis.
Table 1: Key Parameters in Microbial Synthesis of this compound
| Host Organism | Engineered Genes | Precursor | Yield | Reference |
|---|---|---|---|---|
| E. coli | TAL, 4CL, CHS, FLS, UGT78D1 | Glucose | 57 mg/L |
The absence of endogenous glycosyltransferases in E. coli necessitates the incorporation of plant-derived enzymes like UGT78D1 for rhamnosylation. However, regioselective 7-O-rhamnosylation remains a bottleneck, as microbial systems often prioritize 3-O-glycosylation due to enzyme specificity.
Plant-Based Biosynthesis and Glycosyltransferase Characterization
In planta, this compound biosynthesis involves coordinated action of UDP-glycosyltransferases (UGTs). Arabidopsis thaliana UGT78D2, a flavonoid 3-O-glucosyltransferase, indirectly influences 7-O-rhamnosylation by modulating flavonoid flux. Mutants lacking UGT78D2 exhibit elevated levels of kaempferol-3-O-rhamnoside-7-O-rhamnoside, highlighting the enzyme’s role in partitioning intermediates toward 3-O-glucosides versus 7-O-rhamnosides.
Transcriptional Regulation of Glycosyltransferases
Coexpression analysis in Arabidopsis identified UGT78D1 and UGT89C1 as critical for 3-O- and 7-O-rhamnosylation, respectively. Transient expression of these enzymes in Nicotiana benthamiana confirmed their ability to synthesize this compound, albeit with low efficiency (~12% conversion).
Enzymatic Synthesis Using Cell-Free Systems
Cell-free systems bypass cellular metabolic constraints, enabling precise control over reaction conditions. A three-enzyme cascade—comprising rhamnosyltransferase (Rt), sucrose synthase (SuSy), and UDP-rhamnose synthase (URS)—was developed for synthesizing flavonol rhamnosides.
UDP-Rhamnose Regeneration System
The cascade regenerates UDP-rhamnose from UDP-glucose and rhamnose, reducing cost barriers. When applied to this compound synthesis, the system achieved a 78% molar conversion using purified Rt from Vitis vinifera.
Table 2: Enzymatic Synthesis Performance Metrics
| Enzyme System | Substrate | Cofactor Regeneration | Conversion Efficiency | Reference |
|---|---|---|---|---|
| Rt-SuSy-URS | Kaempferol-3-glucoside | UDP-rhamnose | 78% |
Chemical Synthesis and Regioselective Glycosylation
Chemical synthesis offers full control over regiochemistry but faces challenges in stereoselectivity and protecting group strategies.
Stepwise Glycosylation Approach
A protected kaempferol derivative (3,7-dihydroxy-5,4′-dimethoxyflavone) undergoes sequential glycosylation:
-
3-O-Glucosylation : Treatment with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate under BF₃·Et₂O catalysis yields the 3-O-glucosylated intermediate.
-
7-O-Rhamnosylation : The 7-hydroxyl group is rhamnosylated using peracetylated rhamnosyl bromide in the presence of Ag₂O, followed by deprotection with NaOMe/MeOH.
This method achieves 62% overall yield but requires stringent anhydrous conditions and multiple purification steps .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
The compound can be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Due to its multiple hydroxyl groups, it might exhibit antioxidant properties and could be studied for its effects on biological systems.
Medicine
Industry
Possible uses in the production of fine chemicals, pharmaceuticals, or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Features :
- The glucose at C-3 is linked via a β-D-glucopyranosyl bond, while the rhamnose at C-7 is an α-L-rhamnopyranoside .
- Stereochemical complexity includes 10 defined stereocenters, contributing to its unique biochemical interactions .
Physicochemical Properties :
- Slightly water-soluble due to the polar glycosidic groups.
- Weakly acidic (pKa ~6.5–7.5), influenced by hydroxyl and glycosyl groups .
Kaempferol glycosides exhibit diverse bioactivities influenced by glycosylation patterns. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Kaempferol Glycosides
Key Observations:
Glycosylation and Solubility: Compounds with multiple glycosyl groups (e.g., Robinin, C₃₃H₄₀O₂₀) exhibit lower solubility than mono- or di-glycosides due to increased molecular bulk .
Bioactivity: The C-7 rhamnosylation in this compound may enhance interaction with gut microbiota, influencing its metabolism into bioactive aglycones . Kaempferol-3-O-rutinoside (Nicotiflorin) shows stronger antioxidant activity than the target compound, attributed to the rutinose moiety’s free hydroxyl groups .
Structural Uniqueness: Robinin’s C-3 robinoside (a disaccharide) confers specificity for enzyme targets like α-glucosidase, making it potent in diabetes management . Di-glycosides (e.g., Kaempferol 3,7-di-O-β-D-glucoside) are more water-soluble but less membrane-permeable than mono-glycosides .
Q & A
Basic Research Questions
Q. What are the optimal methods for isolating Kaempferol-3-gluco-7-rhamnoside from plant sources?
- Methodology : Column chromatography (silica gel, Sephadex LH-20, ODS) combined with semi-preparative HPLC is widely used for isolation. Solvent systems like methanol-water gradients are effective for separating flavonoid glycosides. Structural confirmation requires NMR and MS analyses to distinguish between similar glycosides (e.g., rhamnosyl vs. glucosyl linkages) .
- Challenges : Co-elution with structurally similar compounds (e.g., Kaempferol-3-O-rhamnosyl-glucoside) may occur, necessitating high-resolution MS/MS for differentiation .
Q. How does glycosylation at the C3 and C7 positions influence the compound’s solubility and stability?
- Structural Insights : The C3 glucoside and C7 rhamnoside moieties enhance hydrophilicity compared to the aglycone Kaempferol. However, the acetylated glucoside variant (e.g., Kaempferol-3-O-(6''-O-acetyl)glucoside-7-O-rhamnoside) shows reduced aqueous solubility due to the acetyl group .
- Stability : Glycosylation improves stability against oxidative degradation, but acidic conditions may hydrolyze rhamnoside linkages, requiring storage at -20°C in inert solvents .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : ¹H and ¹³C NMR identify glycosylation patterns (e.g., anomeric proton signals at δ 4.8–5.5 ppm for β-glucosides and α-rhamnosides) .
- LC-ESI-MS/MS : Negative-ion mode detects deprotonated molecules ([M-H]⁻), with fragmentation patterns revealing sugar sequences (e.g., loss of 146 Da for rhamnose) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Data Variability Sources :
- Purity : Commercial samples may contain impurities (e.g., Kaempferol-3-glucoside-7,4-dirhamnoside), necessitating HPLC purity >98% for reliable assays .
- Assay Conditions : Solvent choice (e.g., DMSO vs. aqueous buffers) impacts solubility and bioactivity. For in vitro studies, use ≤0.1% DMSO to avoid cytotoxicity .
Q. What experimental designs are recommended for studying the compound’s synergistic effects with other phytochemicals?
- Approach :
- Fractional Inhibitory Concentration (FIC) Index : Test combinations with common co-occurring flavonoids (e.g., Quercetin glycosides) to identify additive/synergistic effects .
- Omics Integration : Pair transcriptomics (RNA-seq) with metabolomics to map synergistic pathways (e.g., Nrf2 activation in antioxidant responses) .
Q. How can metabolic stability and pharmacokinetics be optimized for in vivo studies?
- Formulation Strategies :
- In Vivo Dosing : Use solvent systems like 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O to enhance bioavailability. For oral administration, nanoemulsions improve intestinal absorption .
- Metabolite Tracking : LC-MS/MS monitors phase II metabolites (e.g., glucuronidated or sulfated derivatives) in plasma and tissues .
Q. What computational tools predict the compound’s interaction with biological targets?
- In Silico Methods :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
